Compound Description: This compound serves as a bidentate ligand and was reacted with cobalt perchlorate and MoO2Cl2 to yield two complexes: [Co((C6H5)2POCH2(C3N2H2)(C6H5))2(C4H8O)2][ClO4]2 and MoO2Cl2((C6H5)2POCH2(C3N2H2)(C6H5))(THF). These complexes were then characterized using various spectroscopic techniques. []
Relevance: This compound shares the same (5-phenyl-1H-pyrazol-3-yl)methyl core structure as N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide. The primary structural difference lies in the replacement of the isoxazolecarboxamide moiety in the target compound with a diphenylphosphine oxide group in this related compound. []
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed as tubulin polymerization inhibitors, inspired by the inhibitory effects of CA-4 analogs and indoles on tubulin polymerization. These compounds exhibited potent antiproliferative activity against various cancer cell lines, particularly compound 7d, which demonstrated significant activity against HeLa, MCF-7, and HT-29 cancer cell lines. []
Relevance: This series of compounds contains a pyrazole moiety, which is also present in the target compound, N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide. This shared heterocyclic ring system suggests potential similarities in their biological activities or binding affinities. []
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor developed for the topical ocular treatment of neovascular age-related macular degeneration. It offers a patient-administered alternative to the standard intravitreal injections. []
Relevance: This compound contains a pyrazole moiety, specifically a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group, which shares structural similarities with the 1-methyl-1H-pyrazol-3-yl group in N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide. This structural resemblance suggests potential overlap in their binding interactions or pharmacological profiles. []
Compound Description: Developed as a selective Akt inhibitor with improved cutaneous safety compared to earlier Akt inhibitors. Hu7691 exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. []
Relevance: This compound also features a 1-methyl-1H-pyrazol-5-yl group, making it structurally similar to N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide. Despite the difference in the pyrazole ring's substitution position, the shared presence of this heterocycle highlights a common structural motif. []
Compound Description: This class of compounds acts as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B), showing potential for improving memory and cognition. Extensive structure-activity relationship studies and in vivo evaluations led to the identification of compound 8f as a promising clinical development candidate. []
Relevance: These compounds share the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group with Acrizanib and, to a lesser extent, N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide. The presence of the pyrazole ring, although with different substituents, links these compounds structurally. []
Compound Description: APD791 is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist, demonstrating potent antiplatelet activity and potential for treating arterial thrombosis. [, ]
Relevance: Like compound Hu7691, APD791 contains the 1-methyl-1H-pyrazol-5-yl group, a structural feature it shares with the target compound, N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide, despite variations in the pyrazole's substitution pattern. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.